molecular formula C19H15FN4O2S2 B2561985 4-fluoro-N-(5-((2-(indolin-1-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide CAS No. 392300-84-4

4-fluoro-N-(5-((2-(indolin-1-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide

Cat. No. B2561985
CAS RN: 392300-84-4
M. Wt: 414.47
InChI Key: LUBXQGZWXWTKEN-UHFFFAOYSA-N
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Description

4-fluoro-N-(5-((2-(indolin-1-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a useful research compound. Its molecular formula is C19H15FN4O2S2 and its molecular weight is 414.47. The purity is usually 95%.
BenchChem offers high-quality 4-fluoro-N-(5-((2-(indolin-1-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-fluoro-N-(5-((2-(indolin-1-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Microwave-Assisted Synthesis and Biological Activities

One study focused on the microwave-assisted synthesis of hybrid molecules containing penicillanic or cephalosporanic acid moieties, investigating their antimicrobial, antilipase, and antiurease activities. Compounds synthesized in this study, which may include structures related to 4-fluoro-N-(5-((2-(indolin-1-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide, showed promising antimicrobial activity against various microorganisms. Some compounds exhibited significant antiurease and antilipase activities, highlighting their potential in addressing microbial resistance and metabolic disorders (Başoğlu et al., 2013).

Antimicrobial and Antiviral Potency

Another study synthesized novel fluorine-containing derivatives with potential antimicrobial agents. These compounds, which likely share structural similarities with 4-fluoro-N-(5-((2-(indolin-1-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide, were evaluated for their in vitro antimicrobial activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi. The study identified several derivatives with remarkable antimicrobial potency, underscoring the therapeutic potential of fluorine-substituted compounds in combating infectious diseases (Desai et al., 2013).

Electrochemical Polymerization and Optical Properties

Research into donor-acceptor-donor array monomers for electrochemical polymerization demonstrated the influence of different donor units on the electrochemical and optical properties of fluorinated acceptor-based systems. These studies provide insights into the design of materials with low bandgap values and electrochromic properties, which are crucial for applications in organic electronics and solar cells (Çakal et al., 2021).

Fluorogenic Chemodosimeters

A fluorogenic chemodosimeter derived from 8-hydroxyquinoline-benzothiazole, for selective Hg2+ detection in aqueous solutions, showcased the utility of thioamide derivatives, like 4-fluoro-N-(5-((2-(indolin-1-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide, in environmental monitoring and safety. The study highlighted the development of highly selective and sensitive probes for metal ions, which are important for environmental protection and public health (Song et al., 2006).

Mechanism of Action

properties

IUPAC Name

N-[5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-4-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15FN4O2S2/c20-14-7-5-13(6-8-14)17(26)21-18-22-23-19(28-18)27-11-16(25)24-10-9-12-3-1-2-4-15(12)24/h1-8H,9-11H2,(H,21,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUBXQGZWXWTKEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)C(=O)CSC3=NN=C(S3)NC(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15FN4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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